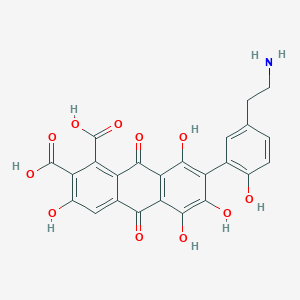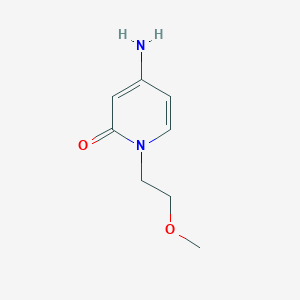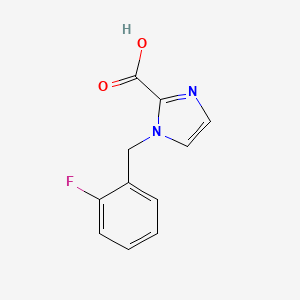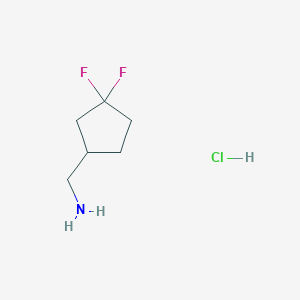
Laccaic acid E
Overview
Description
Laccaic acid E is a naturally occurring compound found in various species of plant fungi. It is a member of the laccaic acid family, which consists of several compounds with similar structures. This compound has been studied for its potential medicinal properties, and has been found to possess several therapeutic effects.
Scientific Research Applications
Nonlinear Optical Properties
Laccaic acid E demonstrates significant potential in nonlinear optical applications. A study by Zongo et al. (2015) explored the nonlinear optical properties of laccaic acid dye, finding it suitable for third-order nonlinear optical devices due to its strong two-photon absorption and nonlinear refractive index (Zongo et al., 2015).
Wool Dyeing Using Microwave Treatment
Adeel et al. (2021) researched the use of laccaic acid for dyeing wool fabric. They found that microwave treatment significantly enhanced the coloring yield of laccaic acid, demonstrating its potential as a sustainable natural dye with good fastness properties (Adeel et al., 2021).
Inclusion Complexes for Enhanced Water Solubility
Liu et al. (2017) investigated the formation of inclusion complexes of laccaic acid A with β-cyclodextrin and its derivatives. Their work aimed to enhance the water solubility of laccaic acid for broader application in food and textiles, suggesting a similar potential for this compound (Liu et al., 2017).
Antiproliferative Activity in Cancer Research
Dagur and Ghosh (2022) conducted a study evaluating the antiproliferative activity of lac dye fractions, including laccaic acid, against cancer cell lines. They discovered that certain fractions exhibited promising anticancer activity, highlighting laccaic acid’s potential in oncology (Dagur & Ghosh, 2022).
Direct DNA Methyltransferase Inhibition
Fagan et al. (2013) identified laccaic acid A as a direct inhibitor of DNA methyltransferase 1, an important enzyme in cancer progression. This suggests that this compound could have similar biochemical properties, potentially offering new pathways for cancer treatment (Fagan et al., 2013).
Safety and Hazards
Mechanism of Action
Laccaic Acid E: A Comprehensive Review of its Mechanism of Action
This compound is a derivative of the group of anthraquinone compounds known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca . This article provides a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that laccaic acids have a significant role in the dyeing process, indicating a potential interaction with fiber molecules
Mode of Action
The intermolecular interactions between laccaic acids and fibers, as well as between laccaic acids and mordants, play a key role in the adsorption and dyeability of lac dye . This suggests that this compound may interact with its targets in a similar manner.
Result of Action
Given its use in dyeing processes, it can be inferred that this compound may have a significant impact on the coloration of materials
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the choice of mordant can modify the color of the dye, suggesting that the chemical environment can influence the action of this compound . Additionally, factors such as pH, temperature, and the presence of other chemical species may also impact the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
Laccaic Acid E, like its other derivatives, plays a significant role in biochemical reactions. It has been reported to exhibit potent DNA methyltransferase 1 (DNMT1) inhibitory properties . This suggests that this compound can interact with the DNMT1 enzyme, which is involved in the methylation of DNA, a crucial process in gene expression and regulation .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with DNMT1. By inhibiting this enzyme, this compound can potentially influence cell function by altering gene expression patterns
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DNMT1 enzyme. By inhibiting this enzyme, this compound can prevent the methylation of DNA, thereby influencing gene expression . This suggests that this compound exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .
Metabolic Pathways
Given its interaction with the DNMT1 enzyme, it is likely involved in pathways related to DNA methylation .
Properties
IUPAC Name |
7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFHDQETKDGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)
![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)
